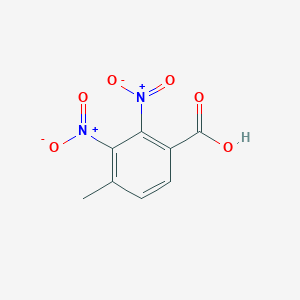
1-((2,5-Dimethoxy-4-((3-(acetylamino)phenyl)azo)phenyl)azo)-2-amino-8-hydroxynaphthalene-6-sulfonic acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2,5-Dimethoxy-4-((3-(acetylamino)phenyl)azo)phenyl)azo)-2-amino-8-hydroxynaphthalene-6-sulfonic acid, sodium salt is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Méthodes De Préparation
The synthesis of this compound involves multiple steps, starting with the preparation of the azo compound. The process typically includes:
Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with aromatic compounds to form azo dyes.
Sulfonation: The resulting azo compound is sulfonated to increase its solubility in water.
Final Steps: The compound is then neutralized with sodium hydroxide to form the sodium salt.
Industrial production methods often involve large-scale reactors and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions.
Applications De Recherche Scientifique
1-((2,5-Dimethoxy-4-((3-(acetylamino)phenyl)azo)phenyl)azo)-2-amino-8-hydroxynaphthalene-6-sulfonic acid, sodium salt is widely used in scientific research due to its unique properties:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in textile dyeing, ink manufacturing, and as a colorant in various products.
Mécanisme D'action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular structure allows for resonance stabilization, which enhances its stability and color properties. The sulfonic acid group increases its solubility in water, making it suitable for various applications.
Comparaison Avec Des Composés Similaires
Compared to other azo dyes, 1-((2,5-Dimethoxy-4-((3-(acetylamino)phenyl)azo)phenyl)azo)-2-amino-8-hydroxynaphthalene-6-sulfonic acid, sodium salt is unique due to its specific substituents that provide enhanced stability and solubility. Similar compounds include:
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining tissues.
Direct Blue 1: Employed in textile dyeing.
These compounds share similar azo structures but differ in their substituents and specific applications.
Propriétés
Numéro CAS |
66236-90-6 |
|---|---|
Formule moléculaire |
C26H23N6NaO7S |
Poids moléculaire |
586.6 g/mol |
Nom IUPAC |
sodium;5-[[4-[(3-acetamidophenyl)diazenyl]-2,5-dimethoxyphenyl]diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C26H24N6O7S.Na/c1-14(33)28-16-5-4-6-17(10-16)29-30-20-12-24(39-3)21(13-23(20)38-2)31-32-26-19(27)8-7-15-9-18(40(35,36)37)11-22(34)25(15)26;/h4-13,34H,27H2,1-3H3,(H,28,33)(H,35,36,37);/q;+1/p-1 |
Clé InChI |
YAJZBUDJUSTGJN-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)NC1=CC(=CC=C1)N=NC2=CC(=C(C=C2OC)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)OC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


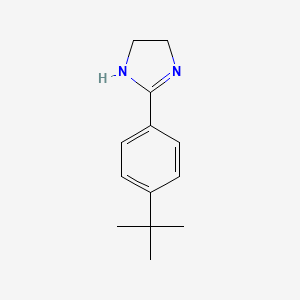
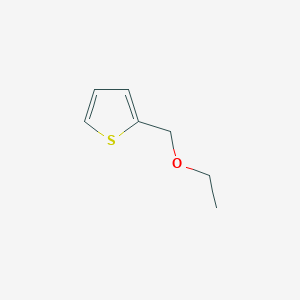
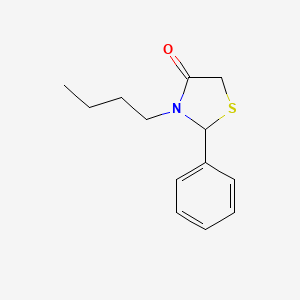

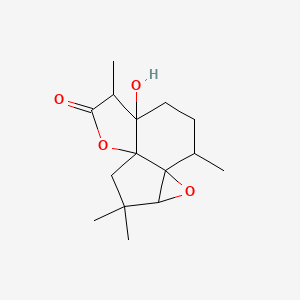
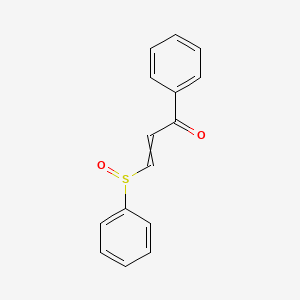
![9-Ethyl-3-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole](/img/structure/B14472585.png)



![1-Methyl-2-[(1-octadecylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium](/img/structure/B14472620.png)
![4,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14472621.png)
